![molecular formula C7H15Cl3GeOS B14378612 Trimethyl[2,2,2-trichloro-1-(ethylsulfanyl)ethoxy]germane CAS No. 89927-38-8](/img/structure/B14378612.png)
Trimethyl[2,2,2-trichloro-1-(ethylsulfanyl)ethoxy]germane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl[2,2,2-trichloro-1-(ethylsulfanyl)ethoxy]germane is a chemical compound known for its unique structure and properties It is characterized by the presence of a germane core bonded to a trichloroethoxy group and an ethylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[2,2,2-trichloro-1-(ethylsulfanyl)ethoxy]germane typically involves the reaction of germane derivatives with trichloroethanol and ethylsulfanyl reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. The process may include steps such as purification and isolation to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Trimethyl[2,2,2-trichloro-1-(ethylsulfanyl)ethoxy]germane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The trichloroethoxy and ethylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized germane derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
Trimethyl[2,2,2-trichloro-1-(ethylsulfanyl)ethoxy]germane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other germane derivatives.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of Trimethyl[2,2,2-trichloro-1-(ethylsulfanyl)ethoxy]germane involves its interaction with molecular targets and pathways within a system. The compound may exert its effects through binding to specific receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the context of its use and the specific biological or chemical system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Trimethyl[2,2,2-trichloro-1-(ethylsulfanyl)ethoxy]germane include other germane derivatives with different substituents, such as:
- Trimethyl[2,2,2-trichloro-1-(methylsulfanyl)ethoxy]germane
- Trimethyl[2,2,2-trichloro-1-(propylsulfanyl)ethoxy]germane
- Trimethyl[2,2,2-trichloro-1-(butylsulfanyl)ethoxy]germane
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and physical properties. This makes it a valuable compound for various applications and research studies.
Properties
CAS No. |
89927-38-8 |
|---|---|
Molecular Formula |
C7H15Cl3GeOS |
Molecular Weight |
326.2 g/mol |
IUPAC Name |
trimethyl-(2,2,2-trichloro-1-ethylsulfanylethoxy)germane |
InChI |
InChI=1S/C7H15Cl3GeOS/c1-5-13-6(7(8,9)10)12-11(2,3)4/h6H,5H2,1-4H3 |
InChI Key |
ICJIJTWARWCVJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCSC(C(Cl)(Cl)Cl)O[Ge](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


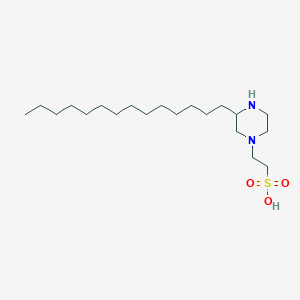
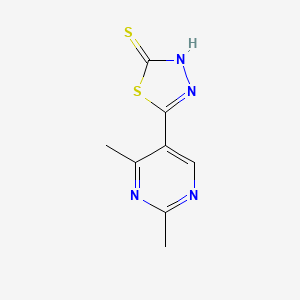
![7-Ethyl-6-methyl-1,3,3-triphenyl-1H-imidazo[1,2-b]pyrazol-2(3H)-one](/img/structure/B14378546.png)
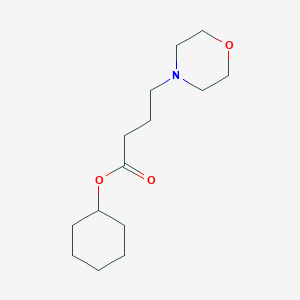
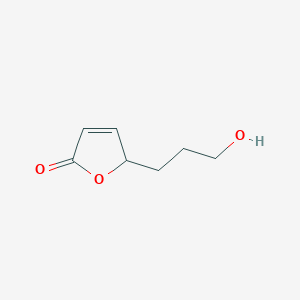
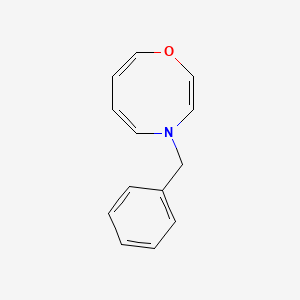
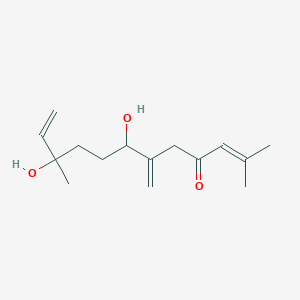
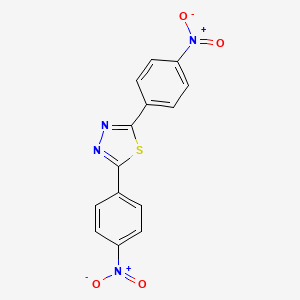
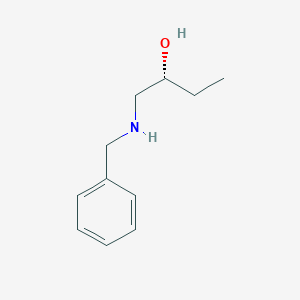


![Methyl 6-[(pyridin-3-yl)amino]hexanoate](/img/structure/B14378616.png)
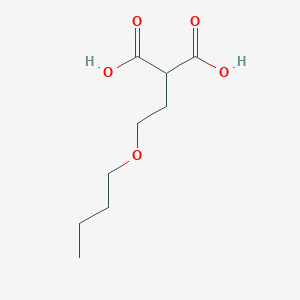
![Methyl 2-{[(2-nitrophenyl)methyl]amino}benzoate](/img/structure/B14378622.png)
